![molecular formula C17H18O5 B12541966 {2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone CAS No. 144267-98-1](/img/structure/B12541966.png)
{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless to pale yellow solid that is soluble in organic solvents such as ether, acetone, and methanol . This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Métodos De Preparación
The preparation of {2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone can be achieved through several synthetic routes:
Etherification Reaction: One method involves the base-catalyzed etherification of hydroxybenzophenone, followed by the reaction with ethylene bromide and phenylacetone[][2].
Epoxide Reaction: Another method involves the reaction of 4-hydroxybenzophenone with ethylene oxide[][2].
Análisis De Reacciones Químicas
{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone undergoes various chemical reactions:
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of hydroxyl and ether groups[][2].
Aplicaciones Científicas De Investigación
{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone has several scientific research applications:
Biology: The compound is used in the synthesis of hyperbranched polymers for various biological applications.
Medicine: It is utilized in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of light-sensitive materials and adhesives[][2].
Mecanismo De Acción
The mechanism of action of {2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone involves its ability to act as a photoinitiator. Upon exposure to light, it undergoes a photochemical reaction that generates free radicals. These free radicals initiate polymerization reactions, leading to the formation of polymers . The compound’s hydroxyl and ether groups play a crucial role in its reactivity and stability.
Comparación Con Compuestos Similares
{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone can be compared with similar compounds such as:
2-Hydroxy-4-(2-hydroxyethoxy)benzophenone: This compound has similar photoinitiating properties but differs in its molecular structure and reactivity.
2-Hydroxy-4-(octyloxy)benzophenone: Known for its use as a UV absorber, this compound has a longer alkyl chain, which affects its solubility and application.
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate: This compound is used in different industrial applications due to its unique chemical properties.
Propiedades
Número CAS |
144267-98-1 |
|---|---|
Fórmula molecular |
C17H18O5 |
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
[2-hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C17H18O5/c18-8-9-21-10-11-22-14-6-7-15(16(19)12-14)17(20)13-4-2-1-3-5-13/h1-7,12,18-19H,8-11H2 |
Clave InChI |
NRUQBELPFPLPDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCOCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide](/img/structure/B12541890.png)
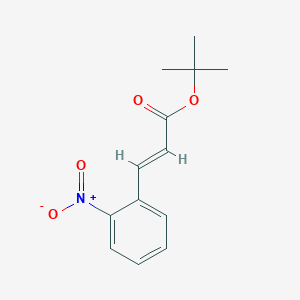
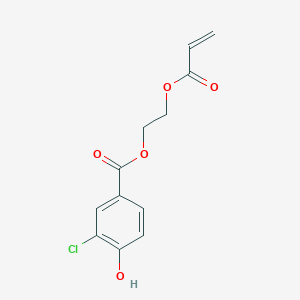

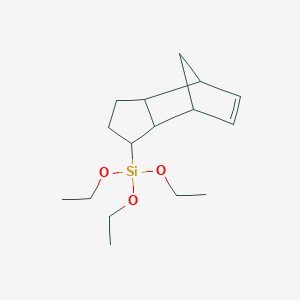
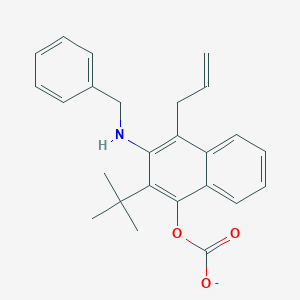

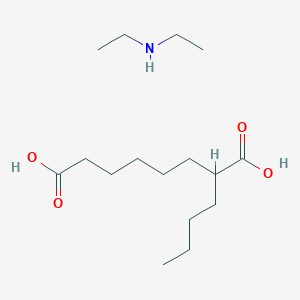
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
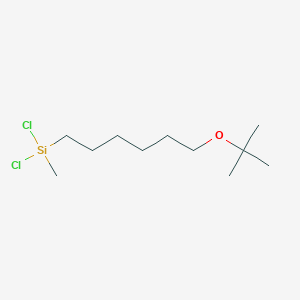
-lambda~5~-phosphane](/img/structure/B12541958.png)
